molecular formula C38H34O19 B3025829 EGCG Octaacetate

EGCG Octaacetate

Katalognummer: B3025829
Molekulargewicht: 794.7 g/mol
InChI-Schlüssel: SVHJCTSSYQPWEV-VSJLXWSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EGCG Octaacetate is a catechin.
This compound is a natural product found in Stryphnodendron adstringens with data available.

Eigenschaften

IUPAC Name

[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHJCTSSYQPWEV-VSJLXWSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies of Egcg Octaacetate

Chemical Esterification Approaches for EGCG Octaacetate Synthesis

Chemical esterification is the predominant method for synthesizing this compound, involving the reaction of EGCG with an acetylating agent in the presence of a catalyst and a suitable solvent. This approach allows for the introduction of acetate groups to the phenolic hydroxyls of EGCG.

Reaction Parameters and Conditions

The synthesis of this compound typically involves reacting EGCG with acetic anhydride as the acyl donor. The reaction is often carried out in organic solvents such as pyridine, dichloromethane, or a mixture of solvents. The reaction temperature can range from ambient conditions to moderately elevated temperatures, and reaction times typically span several hours to overnight to ensure complete acetylation.

For instance, a common method involves dissolving EGCG in pyridine, followed by the addition of acetic anhydride. The mixture is then stirred at room temperature for an extended period, often overnight, to achieve the desired esterification researchgate.net. Another approach utilizes dichloromethane as a solvent, with acetic anhydride and a catalyst like 4-dimethylaminopyridine (DMAP) google.comsci-hub.stnih.gov. The molar ratio of reactants, particularly the acetylating agent to EGCG, is crucial for achieving complete acetylation. While specific ratios for this compound are not universally detailed, general acetylation protocols suggest an excess of the acylating agent to drive the reaction to completion nih.gov.

Table 1: Key Parameters in Chemical Esterification for EGCG Acetylation

Acyl DonorCatalystSolvent(s)TemperatureReaction TimeReported Yield (%)Reference
Acetic anhydridePyridinePyridine, DichloromethaneRoom temperatureOvernight~98.3 researchgate.netnih.gov
Acetic anhydridePyridinePyridineRoom temperature24 h82 nih.gov
Acetic anhydrideDMAP (catalytic), Triethylamine (base)DichloromethaneRoom temperatureNot specifiedNot specified sci-hub.stnih.gov
Acetic anhydrideSodium acetateAcetone40 °CNot specifiedNot specified nih.gov

Note: Yields reported are for general EGCG acetylation or specific derivatives and may not directly represent this compound yields in all cases. DMAP: 4-dimethylaminopyridine.

Catalytic Systems

A variety of catalysts can be employed to facilitate the esterification of EGCG. Pyridine is frequently used, acting both as a solvent and a catalyst, promoting the reaction between EGCG and acetic anhydride researchgate.netnih.gov. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acetylation reactions, often used in catalytic amounts alongside a base like triethylamine to enhance reaction rates and yields sci-hub.stnih.gov. Other base catalysts, such as sodium acetate or sodium bicarbonate, have also been utilized in esterification reactions with different acyl donors nih.gov.

Purification Techniques

Following chemical esterification, the crude reaction mixture contains this compound along with unreacted starting materials, by-products, and residual reagents. Purification is essential to isolate the desired product. Common purification methods include:

Chromatography : Flash column chromatography using silica gel is a widely adopted technique. Eluent systems, such as mixtures of hexane and ethyl acetate (e.g., hexane-ethyl acetate, 4:1), are employed to separate this compound from impurities researchgate.net. Preparative high-performance liquid chromatography (HPLC) can also be used for more refined purification nih.govmdpi.com.

Extraction and Washing : The reaction mixture is often subjected to aqueous washes and extractions with organic solvents to remove water-soluble impurities and catalysts google.comnih.gov.

Drying and Concentration : After chromatographic separation, fractions containing the product are dried under vacuum to remove solvents, yielding the purified this compound.

Enzymatic Esterification for this compound Production

Enzymatic methods offer advantages such as mild reaction conditions, high regioselectivity, and reduced environmental impact compared to chemical synthesis. While enzymatic esterification has been explored for various EGCG derivatives, specific reports detailing the enzymatic synthesis of this compound are less prevalent in the literature compared to chemical routes. Enzymatic approaches typically focus on producing mono- and di-esters, or derivatives with longer fatty acid chains.

Enzyme Catalysis Mechanisms

Enzymatic esterification of EGCG primarily utilizes lipases as biocatalysts. Lipases catalyze transesterification reactions by facilitating the transfer of an acyl group from an acyl donor (e.g., vinyl esters, fatty acids) to the hydroxyl groups of EGCG. The mechanism involves the activation of the acyl donor by the lipase's active site, followed by nucleophilic attack by the hydroxyl group of EGCG, forming an ester bond and releasing the leaving group from the acyl donor mdpi.commdpi.com.

Optimized Reaction Conditions

For the enzymatic synthesis of EGCG derivatives, optimal conditions depend on the specific enzyme, acyl donor, and substrate. Studies on EGCG esterification have reported using enzymes like Lipase DF “Amano” 15. Typical reaction conditions involve:

Acyl Donor : Vinyl esters (e.g., vinyl stearate) are often used as acyl donors in non-aqueous systems, as they readily react with enzymes and release ethanol as a byproduct, driving the reaction forward researchgate.netmdpi.com. Other fatty acid esters have also been employed.

Solvent : Organic solvents such as acetonitrile are commonly used to dissolve EGCG and the acyl donor, creating a suitable medium for enzyme activity mdpi.com.

Enzyme Amount : The concentration of the enzyme is critical; for instance, 4.0% (substrate mass ratio) of Lipase DF “Amano” 15 was found to be optimal for EGCG conversion mdpi.com.

Molar Ratio : The molar ratio of the acyl donor to EGCG, such as 3:1 for vinyl stearate to EGCG, can influence conversion rates mdpi.com.

Temperature and Time : Reaction temperatures typically range from 30°C to 55°C, with reaction times that can extend to 96 hours to achieve significant conversion yields mdpi.com.

While these conditions are effective for producing various EGCG esters, achieving the complete acetylation characteristic of this compound via enzymatic routes would likely require specific enzyme engineering or multi-step enzymatic processes, which are not extensively detailed for this particular derivative in the reviewed literature.

Pharmacokinetic and Pharmacodynamic Research of Egcg Octaacetate

Pharmacokinetic Studies

The pharmacokinetic profile of EGCG Octaacetate has been investigated to understand its behavior within the body following administration. These studies are crucial for evaluating its potential as a therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Research into the ADME of this compound provides insight into how the compound is processed by the body. Studies have focused on its plasma concentration over time, key pharmacokinetic parameters, and the metabolic transformations it undergoes.

Following oral administration in preclinical studies, this compound (also referred to as pro-EGCG) and its metabolites were monitored in plasma over a 24-hour period researchgate.netfrontiersin.orgnih.gov. The observed plasma concentration-time profiles indicated that this compound undergoes rapid metabolism shortly after administration frontiersin.orgnih.gov. The levels of the parent compound and its identified metabolites, EGCG diacetates (EGCG-2Ac) and EGCG triacetates (EGCG-3Ac), showed dynamic changes throughout the study duration, reflecting a complex interplay of absorption, deacetylation, and elimination processes researchgate.netfrontiersin.orgnih.gov.

In a pharmacokinetic study conducted in rats after oral administration, this compound exhibited a maximum plasma concentration (Cmax) of 0.067 ± 0.04 μg/mL researchgate.netfrontiersin.orgnih.govnih.gov. The time required to reach this peak concentration (Tmax) was determined to be 1.33 hours researchgate.netfrontiersin.orgnih.govnih.gov.

The study also identified and quantified key metabolites, namely EGCG diacetates (EGCG-2Ac) and EGCG triacetates (EGCG-3Ac). These metabolites displayed their own distinct Tmax values, with EGCG-2Ac reaching its peak plasma concentration at approximately 1 hour post-administration, and EGCG-3Ac peaking around 5 hours after administration frontiersin.orgnih.gov.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Maximum Concentration (Cmax)0.067 ± 0.04 μg/mL
Time to Maximum Concentration (Tmax)1.33 h

Table 2: Area Under the Curve (AUC) for this compound

ParameterValue
AUC0.20 ± 0.05 h × µg/mL

The elimination rate of this compound from the plasma was determined to be 0.20 ± 0.11 hr⁻¹ researchgate.netfrontiersin.orgnih.govnih.gov. This value quantifies the speed at which the compound is cleared from the body.

Area Under the Curve (AUC) Analysis

Metabolite Identification and Profiling

Research has identified and characterized the metabolites of this compound in biological samples. The primary metabolites detected in rat plasma were EGCG diacetates (EGCG-2Ac) and EGCG triacetates (EGCG-3Ac) researchgate.netfrontiersin.orgnih.govnih.gov. These findings suggest that this compound undergoes significant deacetylation in vivo, transforming into less acetylated forms before further metabolic processing or excretion frontiersin.orgnih.gov. The identification and profiling of these metabolites are essential for understanding the complete metabolic fate of the prodrug.

Table 3: Time to Maximum Concentration (Tmax) for this compound Metabolites

MetaboliteTmax
EGCG Diacetate (EGCG-2Ac)~1 h
EGCG Triacetate (EGCG-3Ac)~5 h
EGCG Diacetates and Triacetates

Analytical Methodologies for Pharmacokinetic Analysis

Accurate and sensitive analytical methods are essential for tracking this compound and its metabolites in pharmacokinetic studies.

A validated analytical method employing Ultra-Performance Liquid Chromatography coupled to Quadrupole-Time-of-Flight-Mass-Spectrometry (UPLC-Qtof-MS) has been developed and successfully applied for the determination of this compound and its metabolites in rat plasma researchgate.netnih.govnih.govfirstwordpharma.com. This method is characterized by its robustness, rapidity, sensitivity, and simplicity compared to previous analytical approaches researchgate.netnih.govnih.gov. Technical enhancements, such as the use of a high-efficiency UPLC core column and the selection of the ammonium adduct ([M + NH4]⁺) for pro-EGCG, have significantly improved sensitivity and separation efficiency researchgate.netnih.gov.

Effective sample preparation and stabilization are critical steps in the pharmacokinetic analysis of this compound to prevent its rapid degradation. The addition of formic acid to plasma samples has proven effective in stabilizing pro-EGCG, mitigating degradation during sampling and subsequent processing researchgate.netnih.gov. Extraction procedures typically involve solvent mixtures, such as isopropanol/methyl-tert-butyl ether, to isolate the analyte from the biological matrix researchgate.net. The addition of an internal standard and rapid snap-freezing of plasma samples are also employed to maintain sample integrity researchgate.netnih.gov.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Maximum Concentration (Cmax)0.067 ± 0.04 μg/mL
Time to Maximum Concentration (Tmax)1.33 h
Area Under the Curve (AUC)0.20 ± 0.05 h·μg/mL
Elimination Rate0.20 ± 0.11 hr⁻¹

Note: These parameters were determined following oral administration in a preclinical study frontiersin.orgresearchgate.netnih.govnih.gov.

Ultra-Performance Liquid Chromatography Coupled to Quadrupole-Time-of-Flight-Mass-Spectrometry (UPLC-Qtof-MS)

Pharmacodynamic Studies

The pharmacodynamic effects of this compound are being investigated to understand its biological impact and therapeutic potential.

Correlation between this compound Concentration and Biological Effects

Research indicates that this compound exhibits enhanced biological activities compared to native EGCG, potentially due to its improved bioavailability and stability ontosight.aicuhk.edu.hk. Studies have shown that this compound possesses greater anti-oxidation and anti-angiogenesis capacities than EGCG cuhk.edu.hk. Furthermore, it has demonstrated significant efficacy in preclinical models, such as inhibiting the development and growth of experimental endometriosis and promoting apoptosis in lesions cuhk.edu.hk.

In the context of cellular mechanisms, this compound has been observed to induce hypomethylation of the human telomerase reverse transcriptase (hTERT) gene by inhibiting histone deacetylase (HDAC) and histone acetyltransferase (HAT) activity, which may contribute to tumor suppression nih.gov.

The lipophilic nature of this compound also confers enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria when compared to EGCG. This suggests a potentially broader spectrum of antimicrobial action mdpi.comresearchgate.net.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of EGCG and this compound

BacteriaCompoundMIC (µg/mL)MBC (µg/mL)
Bacillus subtilisEGCG130150
This compound100120
Staphylococcus aureusEGCG200250
This compound150200
Escherichia coliEGCG580700
This compound250300
Yersinia enterocoliticaEGCG620740
This compound280330

Data compiled from studies evaluating the antibacterial activity of EGCG and its octaacetate derivative researchgate.net.

Dose-Response Relationships in Preclinical Models

Research into the dose-response relationships of this compound in preclinical models has illuminated its varied biological activities across different cellular and tissue types. Studies have demonstrated that this compound, also referred to as Pro-EGCG or AcEGCG, exerts dose-dependent effects on cell growth inhibition, inflammatory mediator production, and tumor progression. These findings are crucial for understanding its potential therapeutic applications.

In studies involving cancer cell lines, this compound has shown significant inhibitory effects on cell proliferation. For instance, in esophageal squamous carcinoma cells (KYSE150) and colon cancer cells (HCT116), treatment with this compound within a concentration range of 0-40 μM for 24 hours resulted in a dose-dependent inhibition of cell growth medchemexpress.com. This indicates a clear correlation between the concentration of this compound and the extent of growth suppression in these malignant cell types.

Furthermore, in models of inflammation, this compound has been observed to modulate cellular responses in a dose-dependent manner. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound, applied at concentrations ranging from 0 to 40 μM, led to a reduction in the production of nitric oxide (NO) and the release of arachidonic acid medchemexpress.com. These findings suggest that this compound can mitigate inflammatory pathways in a concentration-dependent fashion.

In vivo preclinical studies have also provided insights into the dose-response characteristics of this compound, often in combination with other therapeutic agents. For example, in lung cancer xenograft models, the prodrug this compound (Pro-EGCG) was administered at 60 mg/kg to enhance the efficacy of cisplatin. This combination therapy resulted in increased tumor cell death and decreased tumor proliferation, highlighting an in vivo effect of the prodrug that contributes to therapeutic outcomes mdpi.com. Additionally, Pro-EGCG has been noted to exhibit greater potency compared to its parent compound, EGCG, in inhibiting proteasome activity and reducing tumor growth in animal models, implying that lower concentrations of the octaacetate form may achieve comparable or superior effects to higher concentrations of EGCG frontiersin.org.

Q & A

Q. How is EGCG Octaacetate synthesized, and what analytical methods are used to validate its purity and structural integrity?

this compound is synthesized through acetylation of the hydroxyl groups in epigallocatechin gallate (EGCG) using acetic anhydride or acetyl chloride under controlled conditions. The process requires precise stoichiometric ratios and anhydrous environments to ensure complete acetylation. Analytical validation typically employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification . Stability testing under varying pH and temperature conditions further ensures compound integrity .

Q. Why is this compound preferred over native EGCG in experimental settings, and how is its stability quantified?

this compound acts as a prodrug, enhancing metabolic stability and bioavailability compared to native EGCG, which undergoes rapid degradation in physiological environments. Stability is quantified via:

  • Degradation kinetics : Measuring half-life in simulated gastric/intestinal fluids.
  • Bioavailability assays : Comparative pharmacokinetic studies in rodent models, tracking plasma concentrations over time.
  • Antioxidant capacity retention : Using radical scavenging assays (e.g., DPPH) post-hydrolysis to confirm active EGCG release .

Q. What standardized in vitro assays are employed to evaluate the biological activity of this compound?

Common assays include:

  • Anti-angiogenesis : Endothelial cell tube formation assays (e.g., human umbilical vein endothelial cells (HUVECs)).
  • Antioxidant activity : ORAC (oxygen radical absorbance capacity) and FRAP (ferric reducing antioxidant power) assays.
  • Cytotoxicity screening : MTT or CCK-8 assays on cancer cell lines, comparing IC50 values to native EGCG .

Advanced Research Questions

Q. How do pharmacokinetic profiles of this compound differ between in vitro and in vivo models, and what experimental designs address these disparities?

In vitro models often overestimate bioavailability due to the absence of metabolic enzymes and systemic clearance. To reconcile this:

  • Use hepatic microsomal stability assays to predict in vivo metabolism.
  • Employ compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects models) to extrapolate dose-response relationships.
  • Validate with tracer studies (e.g., radiolabeled this compound) in animal models to track tissue distribution and hydrolysis rates .

Q. What contradictions exist in the literature regarding the efficacy of this compound in antiviral research, and how can methodological adjustments resolve them?

Studies report conflicting results on its antiviral potency, particularly against RNA viruses like SARS-CoV-2. Contradictions arise from:

  • Variability in hydrolysis rates : Differences in esterase activity across cell lines may affect active EGCG release.
  • Experimental design : Use of supraphysiological concentrations in vitro versus achievable plasma levels in vivo. Solutions :
  • Standardize hydrolysis conditions using recombinant human esterases.
  • Conduct dose-ranging studies aligned with physiologically relevant concentrations .

Q. What computational strategies are effective in predicting this compound’s interactions with molecular targets, and how are these models validated experimentally?

  • Molecular docking : Simulate binding affinities to targets like VEGF or viral proteases using software (e.g., AutoDock Vina).
  • QSAR (quantitative structure-activity relationship) modeling : Corrogate acetyl group positioning with bioactivity data.
  • Validation : Compare computational predictions with surface plasmon resonance (SPR) binding assays or isothermal titration calorimetry (ITC) .

Methodological Considerations

Q. How can researchers optimize literature reviews to identify high-quality studies on this compound?

  • Use Google Scholar advanced search operators :
  • intitle:"this compound" AND ("bioavailability" OR "pharmacokinetics") to narrow results.
  • Limit searches to high-impact journals (e.g., source:"Journal of Agricultural and Food Chemistry").
    • Prioritize studies with robust statistical analysis (e.g., ANOVA for inter-group comparisons) and explicit methodology sections detailing hydrolysis protocols .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50.
  • Mixed-effects models to account for inter-animal variability in pharmacokinetic studies.
  • Meta-analysis : Aggregate data from multiple studies to assess reproducibility, using tools like RevMan or R’s metafor package .

Data Reproducibility and Conflict Resolution

Q. How should researchers address variability in reported anti-angiogenic effects of this compound across studies?

  • Standardize assay conditions : Use identical cell lines (e.g., HUVECs), serum concentrations, and incubation times.
  • Include positive controls : Recombinant VEGF or sunitinib to benchmark activity.
  • Blinded analysis : Mitigate observer bias in quantifying tube formation .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Publish detailed synthetic protocols, including reaction temperature, solvent purity, and purification steps (e.g., column chromatography gradients).
  • Share raw analytical data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials.
  • Use reference standards (e.g., commercially available this compound) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGCG Octaacetate
Reactant of Route 2
Reactant of Route 2
EGCG Octaacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.